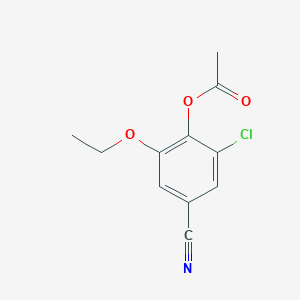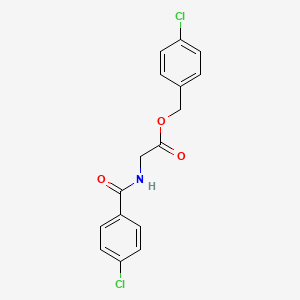
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide, also known as DCTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCTD belongs to the class of thiosemicarbazones, which are known for their diverse biological activities such as antiviral, antibacterial, and anticancer properties.
作用机制
The mechanism of action of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide can prevent cancer cell proliferation and viral replication. Additionally, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. In cancer research, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In viral infections, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to reduce viral load and prevent the development of drug-resistant strains. In neurodegenerative disorders, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is its low toxicity profile, which makes it a promising candidate for drug development. Additionally, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has shown broad-spectrum activity against various diseases, which makes it a versatile compound for scientific research. However, one of the limitations of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide research. One area of interest is the development of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide and its potential applications in other diseases.
合成方法
The synthesis of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide involves the reaction between cyclohexyl isothiocyanate and 2,3-dimethylphenyl hydrazine in the presence of a base. The resulting product is then treated with thiosemicarbazide to obtain N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide. The synthesis method is relatively simple and yields a high purity product.
科学研究应用
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and neurodegenerative disorders. In cancer research, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has shown promising results as an anticancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In viral infections, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit the replication of HIV and hepatitis B virus. In neurodegenerative disorders, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been studied for its neuroprotective effects.
属性
IUPAC Name |
1-cyclohexyl-3-[(2,3-dimethylphenyl)carbamothioylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4S2/c1-11-7-6-10-14(12(11)2)18-16(22)20-19-15(21)17-13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3,(H2,17,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXURYLWWMYMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC(=S)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)




![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)
